molecular formula C17H17N3O4 B4073988 N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide

N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide

Cat. No.: B4073988
M. Wt: 327.33 g/mol
InChI Key: TUTRMPWWEVLVNI-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide: is an organic compound characterized by the presence of an acetylamino group attached to a phenyl ring, and a nitrophenyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide typically involves the following steps:

    Acetylation: The starting material, 2-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 2-(acetylamino)phenyl.

    Nitration: The acetylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 2-(acetylamino)phenyl-4-nitrobenzene.

    Amidation: The final step involves the reaction of the nitrated product with propanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol or other nucleophiles in suitable solvents.

Major Products Formed:

    Oxidation: Corresponding oxides of the acetylamino group.

    Reduction: N-[2-(acetylamino)phenyl]-2-(4-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The acetylamino and nitrophenyl groups play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses.

Comparison with Similar Compounds

  • N-[2-(acetylamino)phenyl]-2-(4-aminophenyl)propanamide
  • N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)propanamide
  • N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)propanamide

Comparison: N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide is unique due to the presence of both acetylamino and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11(13-7-9-14(10-8-13)20(23)24)17(22)19-16-6-4-3-5-15(16)18-12(2)21/h3-11H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTRMPWWEVLVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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